An In-depth Technical Guide to 4'-Benzyloxy-3'-nitroacetophenone: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 4'-Benzyloxy-3'-nitroacetophenone: Synthesis, Applications, and Experimental Protocols
An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, chemical properties, and applications of the key pharmaceutical intermediate, 4'-Benzyloxy-3'-nitroacetophenone.
Introduction
4'-Benzyloxy-3'-nitroacetophenone is a vital organic compound frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] While occasionally referred to by other names, its systematic identification is crucial for clarity in research and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and primary applications, with a focus on its role in the production of complex active pharmaceutical ingredients (APIs). The information presented herein is intended to provide senior application scientists and drug development professionals with the technical insights and practical methodologies required for its effective use.
Initial searches for "4-Benzyloxy-3-nitrophenyl acetate" often lead to this compound, suggesting a common misnomer where "acetate" is confused with "acetophenone." This guide will focus on the correctly identified acetophenone derivative.
Chemical Identity and Properties
A clear understanding of the chemical and physical properties of 4'-Benzyloxy-3'-nitroacetophenone is fundamental to its application in organic synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 14347-05-8 | [2] |
| Molecular Formula | C₁₅H₁₃NO₄ | [2] |
| Molecular Weight | 271.27 g/mol | [2] |
| Appearance | Light yellow crystal/solid | [1] |
| Melting Point | 134-136 °C | [1] |
| Synonyms | 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone, 4'-Benzyloxy-3'-nitroacetophenone, 1-(3-nitro-4-phenylmethoxyphenyl)ethanone | [2][3] |
Synthesis of 4'-Benzyloxy-3'-nitroacetophenone
The most common and practical synthesis of 4'-Benzyloxy-3'-nitroacetophenone involves the benzylation of 4'-hydroxy-3'-nitroacetophenone. This reaction protects the phenolic hydroxyl group, allowing for further functionalization of the molecule.
Experimental Protocol: Benzylation of 4'-hydroxy-3'-nitroacetophenone
This protocol describes a typical procedure for the synthesis of 4'-Benzyloxy-3'-nitroacetophenone.
Materials:
-
4'-hydroxy-3'-nitroacetophenone
-
Benzyl chloride (or Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI) - optional, as a catalyst
-
Phase-transfer catalyst (e.g., TEBA) - optional
-
Water
-
Chloroform (or another suitable solvent)
Procedure:
-
In a suitable reaction vessel, dissolve 4'-hydroxy-3'-nitroacetophenone (0.11 mol) in a mixture of 100 mL of water and 100 mL of chloroform.[4]
-
To this solution, add potassium carbonate (17 g, 0.123 mol), sodium iodide (1.7 g, 0.0135 mol), and a phase-transfer catalyst like TEBA (3.5 g, 0.0155 mol).[4]
-
Add benzyl chloride (14 mL, 0.12 mol) to the reaction mixture.[4]
-
Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.[4]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by two washes with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[4]
-
The resulting yellow crystals can be further purified by recrystallization. The expected yield is approximately 89.9%, with a melting point of 134-136 °C.[4]
Synthesis Workflow Diagram
Caption: Synthesis of 4'-Benzyloxy-3'-nitroacetophenone.
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of 4'-Benzyloxy-3'-nitroacetophenone is as a crucial intermediate in the synthesis of Arformoterol, a long-acting β2-adrenergic agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[5]
Role in Arformoterol Synthesis
4'-Benzyloxy-3'-nitroacetophenone serves as the precursor to 2-bromo-4'-benzyloxy-3'-nitroacetophenone, which is a key building block in the multi-step synthesis of Arformoterol.[5] The benzyloxy group acts as a protecting group for the phenol, which is deprotected in the final stages of the synthesis.
Experimental Protocol: Bromination of 4'-Benzyloxy-3'-nitroacetophenone
This protocol outlines the synthesis of 2-bromo-4'-benzyloxy-3'-nitroacetophenone.
Materials:
-
4'-Benzyloxy-3'-nitroacetophenone
-
Bromine
-
Chloroform
-
Benzene (for washing)
Procedure:
-
Dissolve 5.4 g of 4'-benzyloxy-3'-nitroacetophenone in 60 mL of chloroform in a suitable reaction vessel.[6]
-
Prepare a solution of 3.2 g of bromine in 5 mL of chloroform.[6]
-
With stirring, add the bromine solution dropwise to the solution of 4'-benzyloxy-3'-nitroacetophenone.[6]
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes.[6]
-
Concentrate the reaction product under reduced pressure.[6]
-
Wash the resulting crystalline residue with 20 mL of benzene and dry to obtain 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone. The expected melting point is 135-136 °C.[6]
Arformoterol Synthesis Pathway
Caption: Role in the Arformoterol synthesis pathway.
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential when handling 4'-Benzyloxy-3'-nitroacetophenone and its derivatives.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4'-Benzyloxy-3'-nitroacetophenone is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of arformoterol. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide offer a solid foundation for scientists and professionals working with this important chemical intermediate.
References
Sources
- 1. 4-benzyloxy-3-nitroacetophenone at Best Price in Macheng, Hubei | Machengshi Tianan Nano Chemical Materials Co., Ltd. [tradeindia.com]
- 2. 4’-Benzyloxy-3’-nitroacetophenone | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. guidechem.com [guidechem.com]
- 5. ikigaicorporation.com [ikigaicorporation.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Benzyloxy-3-nitroacetophenone | CAS#:14347-05-8 | Chemsrc [chemsrc.com]
